
(R)-4,4-difluoro-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4-difluoro-3-methylpiperidine is a chiral piperidine derivative characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-difluoro-3-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a 4,4-difluoro-3-methylpyridine derivative, using a chiral catalyst. The reaction conditions typically include the use of a hydrogen source, such as hydrogen gas, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-4,4-difluoro-3-methylpiperidine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4,4-difluoro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4,4-difluoro-3-methylpiperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicine, ®-4,4-difluoro-3-methylpiperidine derivatives are investigated for their potential therapeutic effects. These compounds may exhibit activity against various biological targets, making them candidates for the development of new medications.
Industry
In the industrial sector, ®-4,4-difluoro-3-methylpiperidine is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high-performance materials.
Mechanism of Action
The mechanism of action of ®-4,4-difluoro-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-methylpiperidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
®-4-fluoro-3-methylpiperidine: Contains only one fluorine atom, which may affect its reactivity and interactions.
®-4,4-difluoropiperidine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
®-4,4-difluoro-3-methylpiperidine is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3R)-4,4-difluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
ZNUSFHANDPUSAD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CNCCC1(F)F |
Canonical SMILES |
CC1CNCCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
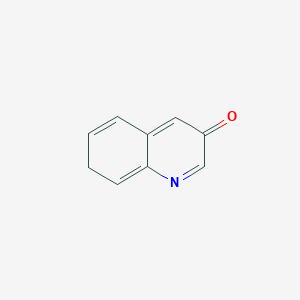
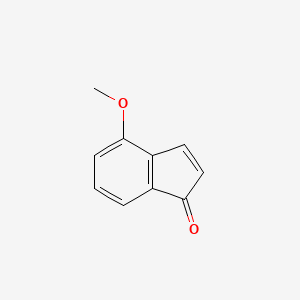
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
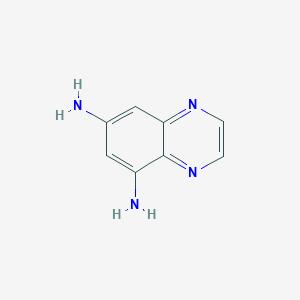
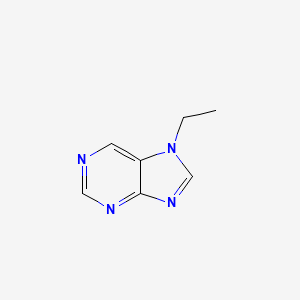



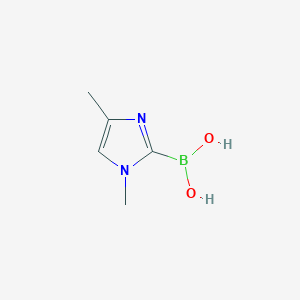
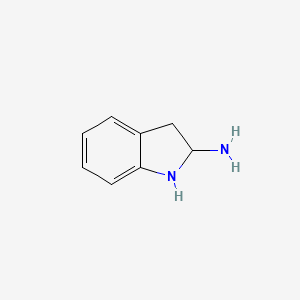
![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)


